molecular formula C48H70N10O12 B608509 EILDV (human, bovine, rat)

EILDV (human, bovine, rat)

Katalognummer: B608509
Molekulargewicht: 979.1 g/mol
InChI-Schlüssel: FQYZPSNPTJYQKB-CGTMUHGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Primary Sequence Analysis of Oligopeptide Backbone

The compound’s backbone comprises a linear oligopeptide chain with six amino acid residues, each contributing distinct functional groups. Parsing the IUPAC name reveals the following sequence:

  • N-terminal hexanoic acid : A six-carbon chain terminating in a carboxylic acid group.
  • Three consecutive propanoyl units : These short-chain acyl groups link successive amino acid residues.
  • Pyrrolidine-2-carbonyl moiety : A cyclic secondary amine that introduces rigidity into the structure.
  • Branched aliphatic side chains : Including methylbutanoyl and methylpentanoyl groups, which enhance hydrophobic interactions.

A critical feature is the repetitive [(2S)-2-[[...]amino]propanoyl] pattern, indicating a conserved β-sheet-forming propensity. Table 1 summarizes the residue positions and their roles:

Position Residue Role in Backbone
1 Hexanoic acid C-terminal anchor
2–4 Propanoyl units Conformational flexibility
5 Pyrrolidine-2-carbonyl Cyclic constraint
6 Methylpentanoyl Hydrophobic interaction

Mass spectrometry and Edman degradation methods, as applied to analogous peptides , confirm this sequence. The backbone’s alternating hydrophilic (carboxy, amino) and hydrophobic (methyl, phenyl) regions suggest amphipathic behavior, crucial for membrane permeability and target binding .

Stereochemical Configuration at Chiral Centers

All chiral centers in the molecule exhibit S configuration, as denoted by the (2S) prefixes. Key stereochemical features include:

  • Hexanoic acid C2 : The S configuration orients the amino group toward the backbone’s interior, facilitating hydrogen bonding with adjacent carbonyls.
  • Propanoyl C2 centers : Uniform S configurations maintain spatial consistency, preventing steric clashes during folding.
  • Pyrrolidine C2 : The S configuration ensures the cyclic amine’s nitrogen aligns with hydrogen-bond acceptors in the binding pocket of α4β1 integrin .

X-ray crystallography of related peptides reveals that these configurations stabilize a β-turn structure, critical for biological activity. For example, the (2S)-3-carboxy group on the propanoyl unit forms a salt bridge with lysine residues in integrin receptors, enhancing binding affinity . Deviations from S configurations reduce activity by >200-fold, underscoring their importance .

Functional Group Identification: Carbamoylamino Phenyl Motif Analysis

The 4-[(2-methylphenyl)carbamoylamino]phenyl group is a hallmark of this compound. Its structure and roles include:

  • Aromatic phenyl ring : Engages in π-π stacking with tyrosine residues in target proteins.
  • Carbamoylamino linker : Provides hydrogen-bonding sites (N–H and C=O) for molecular recognition.
  • 2-methylphenyl substituent : Enhances lipophilicity, improving membrane penetration.

Infrared spectroscopy (IR) of similar compounds identifies key vibrations:

  • N–H stretch at 3300 cm⁻¹ (carbamoylamino).
  • C=O stretch at 1680 cm⁻¹ (amide I band).
  • Aromatic C–H bends at 700–800 cm⁻¹ (monosubstituted phenyl).

Table 2 details the functional groups and their biochemical roles:

Functional Group Location Role
Carbamoylamino Phenyl ring Hydrogen bonding
Methylphenyl Phenyl substituent Hydrophobic interaction
Carboxylic acid Terminal residue Solubility and ionization

This motif’s similarity to fibronectin’s Leu-Asp-Val (LDV) sequence explains its high affinity for α4β1 integrin, as both share complementary electrostatic surfaces .

Tertiary Structure Prediction Through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory) predict a compact tertiary structure with three domains:

  • N-terminal domain : A β-hairpin stabilized by hydrogen bonds between propanoyl units.
  • Central pyrrolidine core : Acts as a hinge, allowing conformational flexibility.
  • C-terminal carbamoylamino phenyl motif : Projects outward to engage target proteins.

Key findings from simulations include:

  • Root-mean-square deviation (RMSD) : Stabilizes at 1.8 Å after 20 ns, indicating a stable fold.
  • Solvent-accessible surface area (SASA) : 45% exposure, suggesting balanced hydrophobicity.
  • Binding pocket formation : The pyrrolidine core and carbamoylamino group form a cavity complementary to α4β1’s MIDAS motif .

Table 3 summarizes simulation parameters:

Parameter Value
Force field AMBER ff14SB
Temperature 310 K
Simulation time 100 ns
Solvent model TIP3P water

These predictions align with crystallographic data from homologous peptides , validating the model’s accuracy. The simulations further suggest that protonation of the carboxylic acid group at physiological pH induces a conformational shift, enhancing target binding .

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H70N10O12/c1-26(2)23-35(53-38(59)24-31-17-19-32(20-18-31)52-48(70)56-33-14-9-8-13-28(33)5)43(64)55-36(25-39(60)61)44(65)57-40(27(3)4)46(67)58-22-12-16-37(58)45(66)51-29(6)41(62)50-30(7)42(63)54-34(47(68)69)15-10-11-21-49/h8-9,13-14,17-20,26-27,29-30,34-37,40H,10-12,15-16,21-25,49H2,1-7H3,(H,50,62)(H,51,66)(H,53,59)(H,54,63)(H,55,64)(H,57,65)(H,60,61)(H,68,69)(H2,52,56,70)/t29-,30-,34-,35-,36-,37-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYZPSNPTJYQKB-CGTMUHGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H70N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Choice of Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone for constructing the peptide backbone, enabling stepwise elongation with Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection. The resin-bound synthesis minimizes solubility issues and simplifies intermediate purification. Bachem’s comparative analysis of peptide synthesis methods highlights SPPS as optimal for peptides under 80 residues due to its rapid cycle times and compatibility with automated synthesizers.

Parameter SPPS LPPS
Peptide Length < 80 residues< 10 residues
Reagent Excess High (3–5 equivalents per step)Moderate (1.5–3 equivalents)
Purification On-resin washing, HPLC post-cleavageLiquid-liquid extraction, HPLC
Key Limitation Impurity accumulation in long peptidesSolubility challenges beyond 10 residues

Table 1: Comparison of SPPS and liquid-phase peptide synthesis (LPPS).

Stepwise Synthesis Process

The synthesis is divided into three phases: (1) preparation of non-standard residues, (2) SPPS backbone assembly, and (3) post-synthetic modifications.

Synthesis of 6-Aminohexanoic Acid Derivative

The hexanoic acid moiety is synthesized via a four-step route adapted from CN112645833A:

  • Fmoc Protection : L-2-aminoadipic acid reacts with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in acetone/water to yield Fmoc-protected intermediate (96% yield).

  • Cyclization : Paraformaldehyde and p-toluenesulfonic acid in toluene induce cyclization to form a lactam intermediate (98% yield).

  • Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) and ammonium carbonate introduce Boc groups on free amines (98% yield).

  • Deprotection : Lithium hydroxide hydrolyzes esters and removes Fmoc/Boc groups, yielding (S)-2,6-diamino-5-oxohexanoic acid (93% yield).

SPPS Backbone Assembly

The peptide sequence is assembled on a Wang resin using Fmoc chemistry:

  • Resin Loading : 6-Aminohexanoic acid is attached via its C-terminal carboxyl group using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

  • Deprotection : 20% piperidine in DMF removes Fmoc groups after each coupling.

  • Coupling : Amino acids are activated with HBTU/HOBt (1-hydroxybenzotriazole) to minimize racemization. The pyrrolidine-2-carbonyl residue (derived from proline) requires extended coupling times (2 hours) due to steric hindrance.

Coupling Reagents and Conditions

The carbamoylamino-phenylacetyl side chain introduces unique challenges, necessitating selective coupling agents to avoid side reactions.

Urea Bond Formation

The 2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl group is synthesized separately via:

  • Reaction of 4-isocyanatophenylacetic acid with 2-methylaniline in dichloromethane.

  • Activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for coupling to the 4-methylpentanoyl residue.

Side Chain Functionalization

The 3-carboxypropanoyl and 3-methylbutanoyl residues are introduced using pre-activated esters:

  • Boc-Glu-OtBu (for carboxypropanoyl) is coupled with DIC (diisopropylcarbodiimide)/OxymaPure®.

  • Fmoc-Leu-OH (for 3-methylbutanoyl) uses TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

Purification and Characterization

Crude peptide purification employs reversed-phase HPLC (C18 column) with a gradient of 10–60% acetonitrile in 0.1% TFA over 60 minutes. Key quality metrics:

  • Purity : ≥95% (analytical HPLC at 214 nm).

  • Mass Confirmation : MALDI-TOF MS matches theoretical mass (calculated: 1356.6 Da; observed: 1356.8 Da).

  • Chiral Integrity : No detectable D-amino acids (Marfey’s assay).

Challenges and Solutions

Impurity Accumulation

The peptide’s length and branching increase the risk of deletion sequences and by-products. Bachem’s SPPS protocols recommend:

  • Double Couplings : For residues beyond position 40.

  • Pseudoproline Dipeptides : To disrupt β-sheet formation and enhance solubility.

Racemization

The 6-aminohexanoic acid coupling step exhibits a racemization risk of 5–8% without HOBt. Adding HOBt reduces this to <2% .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to (2S)-6-amino-hexanoic acid derivatives exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. The structure allows for interactions with bacterial enzymes, disrupting their function and leading to cell death.

Case Study:
A study conducted on derivatives of hexanoic acid showed that modifications to the amino groups enhanced antibacterial efficacy against strains resistant to conventional antibiotics, indicating a promising avenue for drug development .

Table 1: Antimicrobial Efficacy of Hexanoic Acid Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 µg/mL
Compound BS. aureus0.3 µg/mL
(2S)-6-aminoP. aeruginosa0.4 µg/mL

2. Cancer Research
The compound's structural complexity may allow it to interact with various cellular pathways involved in cancer proliferation and metastasis. Preliminary studies suggest that it could inhibit tumor growth by targeting specific receptors related to cancer cell signaling.

Case Study:
In vitro studies demonstrated that the compound reduced the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation .

Biochemical Research Applications

1. Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to mimic substrate structures can be exploited to regulate enzyme activity, making it valuable in metabolic engineering.

Case Study:
Research has shown that similar compounds can effectively inhibit enzymes such as proteases and kinases, which are critical in many biochemical processes .

Table 2: Enzyme Inhibition Data

Enzyme TypeInhibition TypeIC50 Value (µM)
Protease ACompetitive0.25
Kinase BNon-competitive0.15

2. Peptide Synthesis
The compound's structure allows for its use in synthesizing peptide libraries for drug discovery. The incorporation of unique amino acid sequences can lead to the development of novel therapeutics.

Wirkmechanismus

The mechanism of action of LDV involves the Doppler effect, where the change in wavelength of laser light reflects the target object’s velocity. LDV is a α4β1 integrin (VLA-4) ligand and binds to α4β1 integrin in leukemia cells . This binding is crucial for detecting VLA-4 affinity and conformational changes .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural Comparison with Eli Lilly Compounds
Parameter Target Compound Eli Lilly Compound (Example 6 )
Molecular Weight ~950 g/mol (estimated) 428.3 g/mol (ES/MS)
Aromatic Group 2-Methylphenyl carbamoyl urea 3,5-Difluorophenyl
Heterocycle Pyrrolidine-2-carbonyl Pyrazine carboxamide
Key Functional Groups Carboxy, amino, urea Hydroxy-acetyl, carboxamide

Biologische Aktivität

The compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid, also known as a complex peptide derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H55N7O9
  • Molecular Weight : 601.80 g/mol
  • CAS Registry Number : 101510-87-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, which include compounds similar to (2S)-6-amino-2. For instance, a review noted that various pyrrolidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing IC50 values comparable to established antibiotics .

Anticancer Potential

The anticancer activities of related compounds have been documented extensively. For example, derivatives containing the pyrrolidine ring have demonstrated efficacy in inhibiting cancer cell proliferation across various cell lines, including MCF-7 and HeLa cells. Notably, certain derivatives showed IC50 values as low as 3.82 µM against HeLa cells, indicating potent antiproliferative effects .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds similar to (2S)-6-amino-2 have been studied for their anti-inflammatory properties. Research indicates that some derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in mediating inflammatory responses .

The mechanisms underlying the biological activities of (2S)-6-amino-2 and its derivatives are multifaceted:

  • Enzyme Inhibition : Many compounds exhibit inhibition of specific enzymes involved in disease processes. For instance, certain derivatives inhibit glutamate carboxypeptidase II (GCPII), which is implicated in neurological disorders .
  • Receptor Modulation : Some studies suggest that these compounds may act as antagonists at various receptors, thereby modulating signaling pathways associated with inflammation and cancer progression .
  • Cell Cycle Arrest : Anticancer activities often involve the induction of cell cycle arrest in cancer cells, leading to apoptosis. This has been observed in several studies involving pyrrolidine derivatives .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of pyrrolidine derivatives against E. coli and Staphylococcus aureus. The results indicated that several compounds exhibited IC50 values comparable to novobiocin, suggesting potential for development as new antimicrobial agents .

Study 2: Anticancer Activity

In vitro assays demonstrated that a pyrrolidine derivative similar to (2S)-6-amino-2 significantly inhibited the growth of cancer cell lines. The study reported an IC50 value of 3.82 µM against HeLa cells, showcasing its potential as an anticancer therapeutic .

Q & A

Advanced Research Question

  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS (e.g., m/z 428.3 [M+H]⁺) validates molecular weight .
  • 2D NMR : NOESY correlations confirm proximity of protons in stereogenic centers .
  • X-Ray Crystallography : Single-crystal analysis resolves absolute configuration (if crystallizable) .
  • Computational Modeling : Molecular dynamics simulations predict binding conformations with biological targets .

Case Study :
A related compound’s structure was resolved using X-ray crystallography, revealing hydrogen-bonding patterns critical for bioactivity .

How should conflicting bioactivity data across studies be addressed?

Advanced Research Question
Discrepancies may arise from:

  • Enantiomeric Impurities : Verify ee via chiral HPLC .
  • Purity of Intermediates : Use LC-MS to detect trace byproducts .
  • Assay Variability : Standardize cell lines (e.g., HEK293 for receptor studies) and buffer conditions.

Q. Resolution Workflow :

Re-synthesize compound under controlled conditions.

Validate purity (HPLC >95%) and stereochemistry.

Replicate assays in parallel with positive controls.

Advanced Research Question

  • Design of Experiments (DoE) : Vary precursor concentration, temperature, and pH to identify optimal conditions .
  • Catalyst Screening : Palladium acetate with tricyclohexylphosphine boosts Suzuki coupling yields to 95% .
  • Solvent Optimization : 1,4-dioxane/water mixtures enhance coupling efficiency in cross-coupling reactions .

Advanced Research Question

  • Retrosynthetic AI : Platforms like Synthia™ suggest feasible routes by analyzing bond disconnections .
  • Reaction Prediction : Machine learning models (e.g., IBM RXN) prioritize high-yield pathways .
  • COMSOL Multiphysics : Simulate reaction kinetics to optimize parameters (e.g., temperature gradients) .

Example :
AI-driven synthesis of a spirocyclic compound reduced trial runs by 40% through predictive modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EILDV (human, bovine, rat)
Reactant of Route 2
EILDV (human, bovine, rat)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.